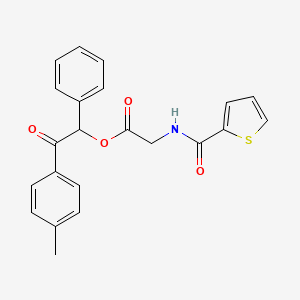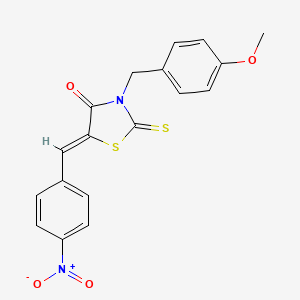![molecular formula C22H26N2O4S B4012570 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
説明
This compound belongs to a broader class of substances known for their significant pharmacological potential. It is synthesized via reactions that introduce specific functional groups to impart desired biological activities.
Synthesis Analysis
The synthesis involves reactions of methyl esters of acylpyruvic acid with aromatic aldehydes and 2-(diethylamino)ethylamine. These processes yield compounds with anti-inflammatory, antidepressant, antibacterial properties, and acute toxicity. An efficient method for synthesizing highly substituted pyrrolidinone derivatives includes a three-component one-pot reaction, demonstrating the versatility of synthetic approaches for these compounds (Gein et al., 2006); (Ahankar et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using techniques such as FTIR, 1H, and 13C NMR spectroscopy, and single-crystal X-ray analysis. These methods provide unambiguous evidence of the synthesized product's structure, highlighting the importance of molecular conformation in determining biological activity (Ahankar et al., 2021).
Chemical Reactions and Properties
The chemical reactions include cycloaddition reactions, which are essential for creating the compound's complex structure. These reactions are instrumental in forming pyrrolo and pyrazoline derivatives, highlighting the compound's reactivity and the potential for creating diverse pharmacological agents (Baggi et al., 1995).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. Single-crystal X-ray diffraction experiments indicate quasi-planarity for related compounds, supporting hypotheses about electronic communication within the molecule, which could affect its pharmacological activity (Briseño-Ortega et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the impact of substituents on pharmacological activity, are of interest. For instance, methoxy substituted compounds showed enhanced efflux pump inhibitor activity compared to unsubstituted compounds, illustrating the importance of chemical modifications in designing effective pharmacological agents (Vidaillac et al., 2007).
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-23(5-2)12-13-24-19(15-9-6-7-10-16(15)28-3)18(21(26)22(24)27)20(25)17-11-8-14-29-17/h6-11,14,19,26H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMLKAHUIIRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-2-oxo-1-phenylethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012487.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012492.png)
![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)


![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)

![(2S)-2-[({[(2,4-dimethylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoic acid](/img/structure/B4012565.png)

![(4-bromophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012588.png)